N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinoxaline core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline ring system. For example, a reaction between 2-hydrazinylquinoxaline and an appropriate aldehyde or ketone under acidic or basic conditions can yield the triazoloquinoxaline core.
Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction. This can be achieved by reacting the triazoloquinoxaline intermediate with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.
Attachment of the 4-Methoxybenzyl Group: The final step involves the alkylation of the nitrogen atom with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxybenzyl group to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the triazoloquinoxaline core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may use reagents like sodium methoxide or potassium cyanide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-2-(4-oxo-1-(phenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide lies in its specific combination of functional groups and the triazoloquinoxaline core. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-17-7-11-19(12-8-17)24-28-29-25-26(33)30(21-5-3-4-6-22(21)31(24)25)16-23(32)27-15-18-9-13-20(34-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGKWPICRRAXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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